- Pyranones, pyridinones and troplones and related compounds, their preparation, compositions and methods for inhibiting influenza RNA polymerase PA endonuclease, World Intellectual Property Organization, , ,

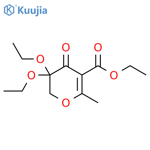

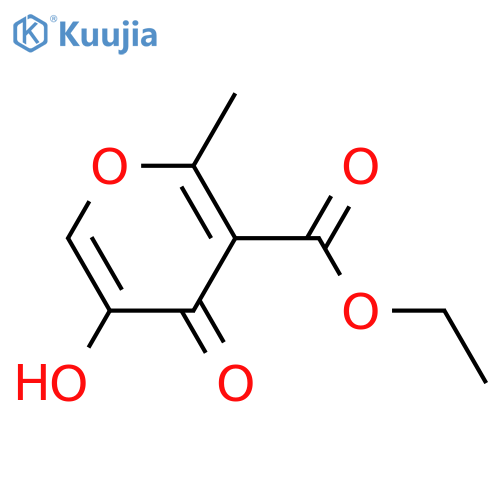

Cas no 944269-40-3 (Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate)

944269-40-3 structure

Nombre del producto:Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate

Número CAS:944269-40-3

MF:C9H10O5

Megavatios:198.172703266144

CID:4720937

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate

- Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate (ACI)

-

- Renchi: 1S/C9H10O5/c1-3-13-9(12)7-5(2)14-4-6(10)8(7)11/h4,10H,3H2,1-2H3

- Clave inchi: KDRPRNSKSMOEBC-UHFFFAOYSA-N

- Sonrisas: O=C(C1=C(C)OC=C(O)C1=O)OCC

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 3

- Complejidad: 337

- Superficie del Polo topológico: 72.8

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Información de Seguridad

- Condiciones de almacenamiento:(BD445069)

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Alichem | A119002244-1g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 97% | 1g |

$1034.80 | 2023-08-31 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11191-5g |

ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 95% | 5g |

$1650 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750042-1g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4h-pyran-3-carboxylate |

944269-40-3 | 98% | 1g |

¥8074.00 | 2024-04-24 | |

| Ambeed | A886622-1g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 97% | 1g |

$769.0 | 2024-04-16 | |

| Chemenu | CM530480-1g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 97% | 1g |

$923 | 2024-07-19 | |

| Crysdot LLC | CD11007175-1g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 97% | 1g |

$327 | 2024-07-19 | |

| Crysdot LLC | CD11007175-5g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 97% | 5g |

$982 | 2024-07-19 |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Formic acid Solvents: Ethanol , Water ; 2 - 3 h, rt → reflux

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Formic acid Solvents: Ethanol , Water ; 2 - 3 h, rt → reflux

Referencia

- Fragment-Based Identification of Influenza Endonuclease Inhibitors, Journal of Medicinal Chemistry, 2016, 59(13), 6444-6454

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Formic acid Solvents: Ethanol , Water ; 2 - 3 h, rt → reflux

Referencia

- Preparation of pyran, pyridine and other derivatives and compositions with them for inhibiting influenza RNA polymerase PA subunit endonuclease, United States, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Formic acid Solvents: Tetrahydrofuran , Water ; 2 h, reflux

Referencia

- Efficient Synthesis of 5-Amido-3-hydroxy-4-pyrones as Inhibitors of Matrix Metalloproteinases, Organic Letters, 2007, 9(13), 2517-2520

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Formic acid Solvents: Water ; reflux

Referencia

- Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure-activity relationship, Bioorganic & Medicinal Chemistry Letters, 2009, 19(7), 1970-1976

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Raw materials

- 2H-Pyran-5-carboxylic acid, 3,3-diethoxy-3,4-dihydro-6-methyl-4-oxo-, ethyl ester

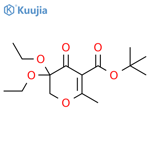

- 1,1-Dimethylethyl 3,3-diethoxy-3,4-dihydro-6-methyl-4-oxo-2H-pyran-5-carboxylate

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Preparation Products

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Literatura relevante

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

944269-40-3 (Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate) Productos relacionados

- 1785056-44-1(2-[(2-Methoxy-6-methylphenyl)methyl]pyrrolidine)

- 2639415-66-8(Tert-butyl 6-hydroxy-4-(4-methylbenzenesulfonyl)-1,4-diazepane-1-carboxylate)

- 2034569-62-3(N-(5-cyclopropylpyridin-3-yl)methyl-2-(1-methyl-1H-indol-3-yl)acetamide)

- 2137706-23-9(5-chloro-6,7-dimethyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine)

- 1291970-06-3((S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide)

- 1251575-05-9(2-(2-amino-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide)

- 2171556-17-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoropropanamido-2,2-dimethylbutanoic acid)

- 1849289-93-5(1-(2-Chloroethyl)-2-methoxycyclopentane)

- 1804743-97-2(4-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-3-methanol)

- 15110-74-4(2,5-Dinitrofluorene)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:944269-40-3)Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate

Pureza:99%

Cantidad:1g

Precio ($):692.0